molecular formula C15H22BNO2 B13006202 (R)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine

(R)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13006202
M. Wt: 259.15 g/mol
InChI Key: XOGOZVCWURFEHX-CYBMUJFWSA-N
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Description

®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound that features a boron-containing dioxaborolane ring and an indane amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves the coupling of an indane derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the indane and the boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in cross-coupling reactions and other synthetic transformations.

Biology

The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active molecules. Its amine functionality can be exploited in the design of pharmaceuticals and other bioactive compounds.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential. The ability to modify its structure allows for the development of new drugs with specific biological activities.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique structure provides opportunities for the development of novel materials with desirable properties.

Mechanism of Action

The mechanism by which ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In chemical reactions, the boron atom in the dioxaborolane ring can act as a Lewis acid, facilitating various transformations. In biological systems, the amine group may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
  • ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-thiol

Uniqueness

The uniqueness of ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine lies in its combination of a boron-containing dioxaborolane ring and an indane amine structure

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

(1R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13H,8-9,17H2,1-4H3/t13-/m1/s1

InChI Key

XOGOZVCWURFEHX-CYBMUJFWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@H](C3=CC=C2)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)N

Origin of Product

United States

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